molecular formula C22H16F3N3O3S2 B2568396 2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 379239-58-4

2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2568396
CAS No.: 379239-58-4
M. Wt: 491.5
InChI Key: YHDBLGORNQJSCD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine acetamide class, characterized by a fused thiophene-pyrimidine core substituted with an allyl group at position 3, a furan-2-yl moiety at position 5, and a thioacetamide linker connected to a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₃H₁₇F₃N₃O₃S₂, with a molecular weight of 528.52 g/mol (estimated).

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π stacking interactions in biological targets. The thioether linkage (-S-) improves solubility and redox stability compared to oxygen analogs.

Properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3S2/c1-2-8-28-20(30)18-15(16-7-4-9-31-16)11-32-19(18)27-21(28)33-12-17(29)26-14-6-3-5-13(10-14)22(23,24)25/h2-7,9-11H,1,8,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDBLGORNQJSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)SC=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiplasmodial applications. This article synthesizes current research findings related to its biological activity, including antimicrobial efficacy, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure with the following key components:

  • A thienopyrimidine core , which is known for its diverse biological activities.
  • An allyl group that may enhance its reactivity and biological interactions.
  • A trifluoromethyl phenyl moiety , which is often associated with increased lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various thienopyrimidine compounds, those with similar structures to our compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

CompoundMIC (µg/mL)Target Organism
4c1.5Staphylococcus aureus
4e2.0Escherichia coli
4g1.8Mycobacterium tuberculosis

These results suggest that modifications in the side chains significantly influence the antimicrobial potency of these compounds .

Antiplasmodial Activity

Thienopyrimidine derivatives have also shown promising antiplasmodial activity against Plasmodium falciparum. For example, compounds structurally similar to our target compound were tested for their ability to inhibit the growth of this malaria-causing parasite. The effective concentrations (EC50 values) were recorded as follows:

CompoundEC50 (µM)Stage of Parasite
54a0.563Asexual erythrocytic stage
54b1.46Sexual stage

These findings indicate that certain structural features, such as the presence of specific substituents on the thienopyrimidine ring, are critical for enhancing antiplasmodial efficacy .

Cytotoxicity Assessment

While assessing the therapeutic potential of any new compound, understanding its cytotoxicity is crucial. The hemolytic activity of selected thienopyrimidine derivatives was evaluated to determine their safety profile:

CompoundMHC (µmol/L)Toxicity Level
4c>200Non-toxic
4e>200Non-toxic

Most tested compounds exhibited low hemolytic activity at concentrations up to 200 µmol/L, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thienopyrimidine scaffold can significantly impact biological activity. Key observations include:

  • Substituents at Position 3 : The introduction of various alkyl or aryl groups enhances antimicrobial and antiplasmodial activities.
  • Thioether Linkage : The presence of a thioether linkage in the structure contributes to improved interaction with biological targets.
  • Fluorinated Aromatic Rings : These groups increase lipophilicity and may enhance membrane permeability, thus improving bioavailability.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise as a therapeutic agent due to its structural features that allow for interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar thieno[2,3-d]pyrimidine structures have been explored for their anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.

Case Study:
A study on thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness as inhibitors of the AKT signaling pathway, which is crucial for cancer cell survival and proliferation . The incorporation of the trifluoromethyl group in the compound may enhance its potency and selectivity.

Antimicrobial Properties

Compounds containing furan and thienopyrimidine moieties have been reported to possess antimicrobial activity. The presence of the furan ring is known to contribute to the biological activity against bacteria and fungi.

Case Study:
A series of furan-containing compounds were evaluated for their antimicrobial efficacy, revealing that modifications to the furan ring significantly affected their activity against various pathogens . This suggests that the compound could be a candidate for further antimicrobial studies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Modifications and Efficacy

The introduction of different substituents on the thieno[2,3-d]pyrimidine scaffold can lead to variations in biological activity. For example, alterations in the alkyl chain length or the electronic properties of substituents like trifluoromethyl can impact binding affinity to target proteins.

Data Table: Structure-Activity Relationship Analysis

ModificationBiological ActivityReference
Trifluoromethyl groupIncreased potency against cancer cell lines
Furan substitutionEnhanced antimicrobial properties
Allyl side chainImproved selectivity for kinase inhibition

Synthetic Applications

The synthesis of this compound involves multi-step processes that can be adapted for large-scale production.

Synthetic Routes

The synthesis typically begins with the formation of the thienopyrimidine core followed by functionalization through nucleophilic substitutions or coupling reactions involving allyl and trifluoromethyl groups.

Synthetic Route Example:
A common synthetic route includes:

  • Formation of 3-allyl-5-(furan-2-yl)-4-oxo-thieno[2,3-d]pyrimidine.
  • Introduction of a thioether linkage.
  • Acetylation to yield the final product.

Drug Development Potential

Given its unique structure and promising biological activities, further research into this compound could lead to its development as a novel therapeutic agent. Future studies should focus on:

  • In vivo efficacy and safety profiles.
  • Mechanistic studies to elucidate its action at the molecular level.
  • Exploration of its potential as a lead compound in drug discovery programs targeting specific diseases.

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution

The thioether group (-S-) in the molecule may undergo:

  • Hydrolysis : Potential cleavage under acidic/basic conditions to form disulfides or thiol groups.

  • Nucleophilic substitution : Reactivity with electrophiles (e.g., halides) to form new sulfur bonds.

Oxidation and Reduction

  • Oxidation : The allyl group (CH₂CH₂CH₂) may oxidize to form epoxides or carbonyl compounds under oxidizing agents (e.g., KMnO₄).

  • Reduction : The acetamide group could reduce to a primary amine using reagents like LiAlH₄.

Polymerization

The allyl group may participate in radical or ionic polymerization reactions, depending on reaction conditions.

Kinase Inhibition

The compound’s thieno[2,3-d]pyrimidine core is structurally similar to known kinase inhibitors (e.g., AKT inhibitors) . It likely binds to the ATP-binding pocket of kinases, inhibiting phosphorylation via:

  • Conformational stabilization : Hydrogen bonding with the kinase’s hinge region.

  • Hydrophobic interactions : Engagement of the trifluoromethyl and furan groups with non-polar pockets.

Metabolic Stability

  • Cytochrome P450 interactions : Fluorinated and sulfur-containing groups may influence drug metabolism.

  • Acetamide hydrolysis : Potential conversion to carboxylic acids in vivo.

Structural and Functional Data

Property Value Reference
Molecular FormulaC₂₄H₁₇F₄N₃O₂S₂Inferred from analogs
Molecular Weight~519 g/molBased on structural similarity
Key Functional GroupsThioether, acetamide, furan-2-yl, trifluoromethyl

Challenges in Reaction Analysis

  • Structural complexity : The presence of multiple reactive sites (e.g., allyl, thioether, amide) complicates selective reactivity.

  • Limited preclinical data : Specific reaction kinetics and stability profiles are not explicitly reported for this exact compound.

Research Gaps

  • In vivo reactivity : Data on metabolic pathways or off-target interactions remain unexplored.

  • Optimization : Reaction conditions for large-scale synthesis require validation.

Note : The synthesis and reaction mechanisms are inferred from structural analogs (e.g., ) due to the absence of direct data for the specified compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name / ID Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted) Key Features
Target Compound R₁=allyl, R₂=furan-2-yl, R₃=3-(CF₃)phenyl C₂₃H₁₇F₃N₃O₃S₂ 528.52 1.47 ± 0.1* 12.2 ± 0.7* High lipophilicity due to CF₃; moderate solubility from thioether
Analog 1 () R₁=allyl, R₂=4-fluorophenyl, R₃=2-Cl-5-CF₃phenyl C₂₄H₁₆ClF₄N₃O₂S₂ 553.98 1.48 ± 0.1 11.66 ± 0.70 Increased halogenation enhances stability but reduces solubility
Analog 2 () R₁=phenyl, R₂=5-methylfuran-2-yl, R₃=3-CF₃phenyl C₂₆H₁₈F₃N₃O₃S₂ 541.56 1.45 ± 0.1 12.59 ± 0.70 Bulkier phenyl group at R₁ may hinder target binding

Notes:

  • Density and pKa values are predicted using computational tools (e.g., ACD/Labs) and align with trends observed in aromatic heterocycles .

Bioactivity and Functional Comparisons

  • Anti-inflammatory Potential: Analog 1 () shares structural motifs with triazole-based acetamides (), which exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg vs. 10 mg/kg dose) . The target compound’s furan and CF₃ groups may enhance affinity for cyclooxygenase (COX) enzymes, though experimental validation is needed.
  • Antimicrobial Activity: Marine-derived thienopyrimidines () show moderate antibacterial effects, suggesting the target compound’s thioether and furan groups could interact with bacterial membrane proteins.

Q & A

Q. What are the established synthetic routes for preparing this thieno[2,3-d]pyrimidine derivative?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidin-4-one core via cyclization of substituted thioureas or condensation of thiophene derivatives with cyanoacetamide intermediates .
  • Step 2 : Introduction of the allyl group at the N3 position using allyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Thioether linkage formation between the pyrimidine core and the acetamide side chain via nucleophilic substitution (e.g., using chloroacetamide derivatives and NaH in DMF) .
  • Step 4 : Final coupling of the trifluoromethylphenyl group using Buchwald-Hartwig amination or Ullmann-type reactions .
    Purification often employs column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., allyl protons at δ 5.1–5.8 ppm, furan protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₇F₃N₄O₃S₂).
  • IR Spectroscopy : Confirmation of carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the pyrimidine scaffold’s role in ATP-binding pockets .
  • Cellular Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Solubility and Stability Studies : Measure logP and metabolic stability in liver microsomes to prioritize lead optimization .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in the thioether formation step, be addressed?

  • Optimization Strategies :
    • Solvent Selection : Replace DMF with NMP to enhance reaction efficiency at 120°C .
    • Catalysis : Use CuI/1,10-phenanthroline to accelerate sulfur nucleophile coupling .
    • Protection/Deprotection : Temporarily protect the furan oxygen to prevent side reactions during alkylation .
  • Yield Improvement : Scaling reactions under inert atmospheres (N₂/Ar) reduces oxidation byproducts .

Q. How do structural modifications (e.g., allyl vs. methyl groups) impact biological activity?

  • Case Study : Replacement of the allyl group with a methyl group in analogous compounds reduced kinase inhibition by 50%, suggesting the allyl moiety enhances hydrophobic interactions .
  • Trifluoromethyl Role : The CF₃ group improves metabolic stability and membrane permeability due to its electronegativity and lipophilicity .
  • Furan vs. Phenyl : Substituting furan with phenyl abolished antibacterial activity in related compounds, highlighting the furan’s role in target binding .

Q. How can computational methods guide the rational design of derivatives?

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Audit : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
  • Purity Verification : Reanalyze compound batches via HPLC (>95% purity) to rule out impurities .
  • Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity validation .

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